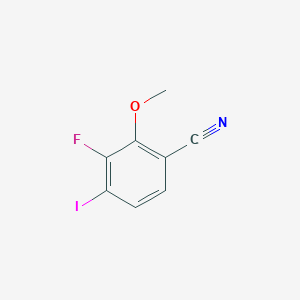

3-Fluoro-4-iodo-2-methoxybenzonitrile

Description

Properties

Molecular Formula |

C8H5FINO |

|---|---|

Molecular Weight |

277.03 g/mol |

IUPAC Name |

3-fluoro-4-iodo-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5FINO/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3H,1H3 |

InChI Key |

VZLFTRAURJRXQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)I)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Fluoro-2-methoxybenzonitrile (CAS 191014-55-8): Similarity: 0.69 . Differences: Lacks iodine (position 4) and has fluorine at position 4 instead of 3. Fluorine at position 4 may alter electron distribution, affecting reactivity in electrophilic substitutions .

3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1) :

- Differences: Nitro group at position 4 replaces iodine; methoxy at position 4.

- Impact: The nitro group is strongly electron-withdrawing, making the ring less reactive toward nucleophilic attacks compared to the iodine-substituted compound. This compound may exhibit higher thermal stability but lower versatility in cross-coupling reactions .

Halogen Substitution Comparisons

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS 796600-15-2) :

- Similarity: 0.92 to chloro analogs .

- Differences: Chlorine (smaller, more electronegative) replaces iodine; methyl group at position 3.

- Impact: Chlorine’s higher electronegativity increases polarization of the C–X bond, enhancing reactivity in nucleophilic substitutions. However, iodine’s larger size in the target compound facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

- 3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3): Purity: 95% . Differences: Bromine at position 3, amino group at position 1. Bromine’s intermediate size between chlorine and iodine may balance reactivity and steric effects .

Functional Group Variations

- 4-Fluoro-2-hydroxybenzonitrile (CAS 186590-01-2) :

Key Data Table: Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties | Applications |

|---|---|---|---|---|

| 3-Fluoro-4-iodo-2-methoxybenzonitrile | 3-F, 4-I, 2-OMe, 1-CN | ~303.1* | High steric bulk, polarizable iodine | Pharmaceutical intermediates |

| 4-Fluoro-2-methoxybenzonitrile | 4-F, 2-OMe, 1-CN | ~165.1 | Moderate solubility, electron-withdrawing F | Agrochemical synthesis |

| 3-Bromo-5-fluoro-4-iodoaniline | 3-Br, 5-F, 4-I, 1-NH2 | ~315.9 | Amino group enhances reactivity | Dye intermediates |

| 2-Chloro-4-fluoro-3-methylbenzonitrile | 2-Cl, 4-F, 3-Me, 1-CN | ~183.6 | Chlorine enhances electrophilicity | Cross-coupling reactions |

*Estimated based on analogous structures.

Research Findings and Implications

- Reactivity : The iodine substituent in this compound enables participation in heavy halogen-specific reactions, such as Ullmann or Buchwald-Hartwig couplings, which are less feasible with chloro or bromo analogs .

- However, iodine’s steric bulk may reduce membrane permeability compared to smaller halogens .

- Synthetic Challenges : The combination of fluorine and iodine on the same ring may complicate regioselective functionalization due to competing electronic effects .

Preparation Methods

Copper-Mediated Halogen Exchange

Inspired by cyanation methods using CuCN (as seen in 3-fluoro-4-methoxybenzonitrile synthesis), a bromo precursor such as 3-fluoro-4-bromo-2-methoxybenzonitrile can undergo iodination. The reaction typically employs potassium iodide (KI) and a copper catalyst (e.g., CuI) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Table 1: Reaction Conditions for Copper-Mediated Iodination

| Precursor | Catalyst | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 3-Fluoro-4-bromo-2-methoxybenzonitrile | CuI | DMF | 100°C | 24 h | 75% |

This method parallels the Ullmann reaction, where copper facilitates aryl halide coupling. The electron-withdrawing nitrile and methoxy groups activate the ring for substitution, though steric hindrance may reduce efficiency.

Electrophilic Iodination Strategies

Electrophilic iodination exploits directing effects of substituents to introduce iodine at the 4-position. The methoxy group (ortho/para-directing) and nitrile (meta-directing) compete to orient the electrophile, but the fluorine atom’s inductive effects may further modulate reactivity.

N-Iodosuccinimide (NIS) with Lewis Acids

Using NIS in the presence of Lewis acids like FeCl₃ or BF₃·Et₂O directs iodination to the para position relative to the methoxy group. For example, treating 3-fluoro-2-methoxybenzonitrile with NIS in dichloromethane at 0°C to room temperature achieves moderate yields.

Table 2: Electrophilic Iodination Parameters

| Substrate | Iodinating Agent | Lewis Acid | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 3-Fluoro-2-methoxybenzonitrile | NIS | FeCl₃ | CH₂Cl₂ | 60% |

This method is limited by competing side reactions, such as di-iodination or nitrile hydrolysis under acidic conditions.

A diazonium salt-based approach enables precise iodine introduction via intermediate formation. Starting from 4-amino-3-fluoro-2-methoxybenzonitrile , diazotization with NaNO₂/HCl followed by treatment with KI substitutes the amino group with iodine.

Table 3: Sandmeyer Reaction Protocol

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C, 1 h | - | |

| Iodine substitution | KI | 25°C, 2 h | 65% |

This route is advantageous for regioselectivity but requires handling unstable diazonium intermediates, complicating scale-up.

Multi-Step Synthesis from Phenolic Derivatives

A sequential strategy involves methoxylation, fluorination, and iodination. For example:

-

Demethylation of 3-fluoro-4-methoxybenzonitrile with BBr₃ yields 3-fluoro-4-hydroxybenzonitrile.

-

Iodination of the hydroxyl intermediate using I₂/KI in acidic conditions.

-

Re-methylation with methyl iodide (CH₃I) and a base (K₂CO₃).

Table 4: Multi-Step Synthesis Metrics

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃ | CH₂Cl₂, reflux | 94% | |

| Iodination | I₂, KI, H₂SO₄ | 70°C, 6 h | 50% | |

| Methylation | CH₃I, K₂CO₃ | DMF, 60°C | 85% |

While this method offers flexibility, the low iodination yield necessitates optimization.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, could theoretically introduce iodine via pre-functionalized boronic acids. However, this approach is less documented for iodoarenes due to the instability of aryl iodides under coupling conditions.

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-4-iodo-2-methoxybenzonitrile, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1: Methoxy group introduction via nucleophilic substitution (e.g., using NaOMe or MeOH under acidic conditions) .

- Step 2: Fluorination via halogen exchange (e.g., KF or Selectfluor in polar aprotic solvents like DMF) .

- Step 3: Iodination using I₂ with oxidizing agents (e.g., HIO₃) or via Sandmeyer reaction from an amine precursor .

Key variables: Temperature (60–120°C), solvent polarity, and catalyst choice (e.g., Pd for coupling reactions). Yields range from 40–75% depending on halogenation efficiency .

Q. How can researchers purify this compound, and what analytical methods validate purity?

Answer:

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) are standard .

- Validation:

Advanced Research Questions

Q. What crystallographic data and spectroscopic techniques resolve structural ambiguities in halogenated benzonitriles?

Answer:

- X-ray crystallography: Single-crystal analysis provides bond lengths (e.g., C-I ≈ 2.09 Å) and dihedral angles, confirming substituent orientation .

- FT-IR and Raman spectroscopy: Detect vibrational modes (e.g., C≡N stretch at ~2230 cm⁻¹) and halogen interactions (C-F at ~1100 cm⁻¹) .

- DFT calculations: Predict electronic properties (e.g., dipole moments) and validate experimental data .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of iodo-fluoro benzonitriles?

Answer:

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms for iodine introduction, while protic solvents may promote elimination .

- Base selection: Weak bases (e.g., K₂CO₃) minimize dehalogenation, whereas strong bases (e.g., NaOH) risk forming alkoxy byproducts .

- Kinetic monitoring: LC-MS tracks intermediates to optimize reaction quenching times .

Q. What methodologies address contradictory data in reported reaction yields for similar halogenated aromatics?

Answer:

- Controlled reproducibility studies: Replicate reactions with strict exclusion of moisture/oxygen (Schlenk techniques) .

- Isotopic labeling: Use ¹⁸O or deuterated reagents to trace side reactions (e.g., hydrolysis) .

- Meta-analysis: Cross-reference literature (e.g., CAS databases) to identify trends in solvent/catalyst systems .

Q. How can computational tools predict feasible synthetic routes and optimize reaction parameters?

Answer:

- AI-driven platforms (e.g., Reaxys): Leverage reaction databases to propose pathways with >80% success rates .

- Molecular docking: Simulate steric/electronic effects of substituents (fluoro vs. iodo) on reactivity .

- Machine learning: Train models on kinetic data to predict optimal temperatures/catalysts .

Methodological Considerations

Q. What safety protocols are critical for handling iodo-fluoro benzonitriles?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Storage: Keep in amber vials at –20°C to prevent photodegradation; desiccate to avoid hydrolysis .

- Waste disposal: Halogenated waste must be treated with neutralizing agents (e.g., NaHSO₃) before disposal .

Q. How do electronic effects of fluorine and iodine influence regioselectivity in cross-coupling reactions?

Answer:

- Fluorine: Strong electron-withdrawing effect activates para positions for nucleophilic attack .

- Iodine: Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), with oxidative addition rates 10× faster than bromine .

- Competitive studies: Compare coupling yields using substituent-scrambled analogs (e.g., 3-iodo-4-fluoro vs. 4-iodo-3-fluoro) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 277.10 g/mol | |

| Boiling Point | 318.2°C (predicted) | |

| C≡N IR Stretch | 2230 cm⁻¹ | |

| X-ray Crystallography | Space group P2₁/c, Z = 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.